1-Iodo-3-(2-nitroethenyl)benzene
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Overview
Description
1-Iodo-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6INO2 and a molecular weight of 275.04 g/mol . This compound is characterized by the presence of an iodine atom and a nitrovinyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-nitrovinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. . The reaction typically requires a strong electrophile and a catalyst to facilitate the substitution.
Industrial Production Methods: Industrial production of 1-Iodo-3-(2-nitrovinyl)benzene often involves large-scale electrophilic aromatic substitution reactions. The process includes the use of concentrated hydrochloric acid, sodium nitrite, and potassium iodide to introduce the iodine atom, followed by the addition of a nitrovinyl group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or phenol can be used to replace the iodine atom.
Major Products Formed:
Oxidation: Products include nitrobenzene derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido or phenoxy derivatives.
Scientific Research Applications
1-Iodo-3-(2-nitrovinyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and nitrovinyl group facilitate these interactions by making the benzene ring more reactive towards nucleophiles. This reactivity is crucial for its role in various chemical reactions and applications .
Comparison with Similar Compounds
Iodobenzene: Similar structure but lacks the nitrovinyl group.
Nitrobenzene: Contains a nitro group but lacks the iodine atom.
(2-Nitrovinyl)benzene: Similar structure but lacks the iodine atom.
Uniqueness: 1-Iodo-3-(2-nitrovinyl)benzene is unique due to the presence of both an iodine atom and a nitrovinyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C8H6INO2 |
---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
1-iodo-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6INO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H |
InChI Key |
UOMPHARQWBEJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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